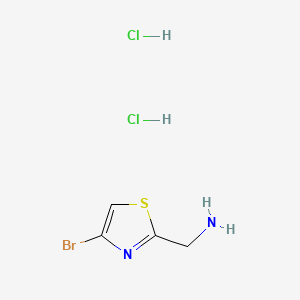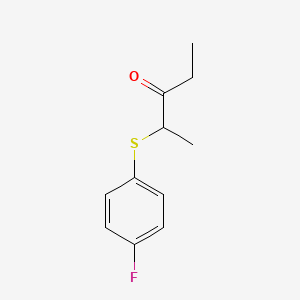
2-((4-Fluorophenyl)thio)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)thio)pentan-3-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one typically involves the reaction of 4-fluorothiophenol with a suitable ketone precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-((4-Fluorophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Aplicaciones Científicas De Investigación
2-((4-Fluorophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Fluorophenyl)thio)pentan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether and ketone groups can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-((4-Chlorophenyl)thio)pentan-3-one
- 2-((4-Bromophenyl)thio)pentan-3-one
- 2-((4-Methylphenyl)thio)pentan-3-one
Comparison: 2-((4-Fluorophenyl)thio)pentan-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Propiedades
Fórmula molecular |
C11H13FOS |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13FOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
Clave InChI |
GQIPJBJMXDGAPF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)SC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


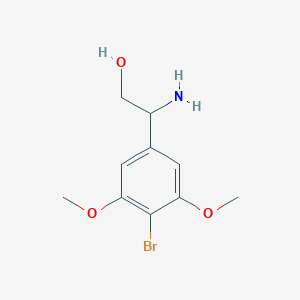

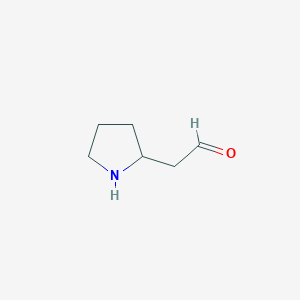
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
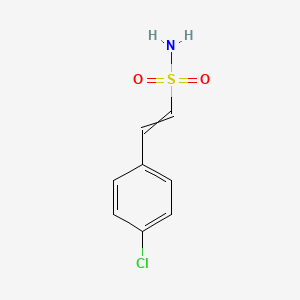

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
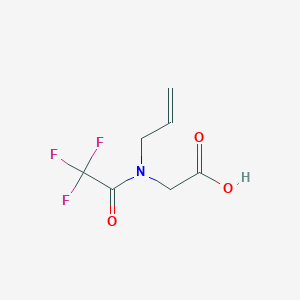
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

